molecular formula C18H21FN2O4S B12483424 N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12483424
M. Wt: 380.4 g/mol
InChI Key: ZVNTVWDICBZFSC-UHFFFAOYSA-N
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Description

N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound characterized by the presence of fluorophenyl, methoxybenzyl, and methylsulfonyl groups attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the alaninamide backbone, followed by the introduction of the fluorophenyl, methoxybenzyl, and methylsulfonyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-bromophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-methylphenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

N~2~-(4-fluorophenyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C18H21FN2O4S

Molecular Weight

380.4 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C18H21FN2O4S/c1-13(18(22)20-12-14-6-4-5-7-17(14)25-2)21(26(3,23)24)16-10-8-15(19)9-11-16/h4-11,13H,12H2,1-3H3,(H,20,22)

InChI Key

ZVNTVWDICBZFSC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1OC)N(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

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